molecular formula C9H13ClIN B13458507 3-(4-Iodophenyl)propan-1-amine hydrochloride CAS No. 1135220-00-6

3-(4-Iodophenyl)propan-1-amine hydrochloride

Cat. No.: B13458507
CAS No.: 1135220-00-6
M. Wt: 297.56 g/mol
InChI Key: IFHQHNIXKYDJTO-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)propan-1-amine hydrochloride is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of an iodine atom attached to the phenyl ring and an amine group at the end of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)propan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylpropylamines.

Scientific Research Applications

3-(4-Iodophenyl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propan-1-amine hydrochloride
  • 3-(4-Chlorophenyl)propan-1-amine hydrochloride
  • 3-(4-Fluorophenyl)propan-1-amine hydrochloride

Uniqueness

3-(4-Iodophenyl)propan-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can lead to stronger interactions with molecular targets, making this compound particularly interesting for research .

Properties

CAS No.

1135220-00-6

Molecular Formula

C9H13ClIN

Molecular Weight

297.56 g/mol

IUPAC Name

3-(4-iodophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H12IN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,1-2,7,11H2;1H

InChI Key

IFHQHNIXKYDJTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)I.Cl

Origin of Product

United States

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